

N-(Trifluoroacetyl)imidazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-(Trifluoroacetyl)imidazole*

Cat. No.: *B074255*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N-(Trifluoroacetyl)imidazole (TFAI), a versatile reagent widely utilized in organic synthesis and derivatization reactions. This document outlines its key physical characteristics, detailed experimental protocols for its synthesis and the determination of its physical properties, and a summary of its chemical reactivity.

Core Physical Properties

N-(Trifluoroacetyl)imidazole is a colorless to pale orange or pink liquid with a pungent odor.[\[1\]](#) [\[2\]](#) It is recognized for its role as an efficient trifluoroacetylating agent. The key physical and chemical identifiers of this compound are summarized below.

Property	Value
Molecular Formula	C ₅ H ₃ F ₃ N ₂ O
Molecular Weight	164.09 g/mol
CAS Number	1546-79-8
Appearance	Clear colorless to yellow to pale orange or pink liquid
Boiling Point	137 °C (lit.) 45-46 °C at 14 mmHg 73-75 °C at 100 Torr[1][3][4]
Density	1.442 g/mL at 25 °C (lit.)[3][4]
Refractive Index	n _{20/D} 1.424 (lit.)[3][4]
Flash Point	44 °C (111.2 °F) - closed cup[3][5]
Solubility	Soluble in most common organic solvents (e.g., ether, THF). Reacts with water.[6]
Stability	Moisture sensitive; should be stored under an inert gas.[6][7]

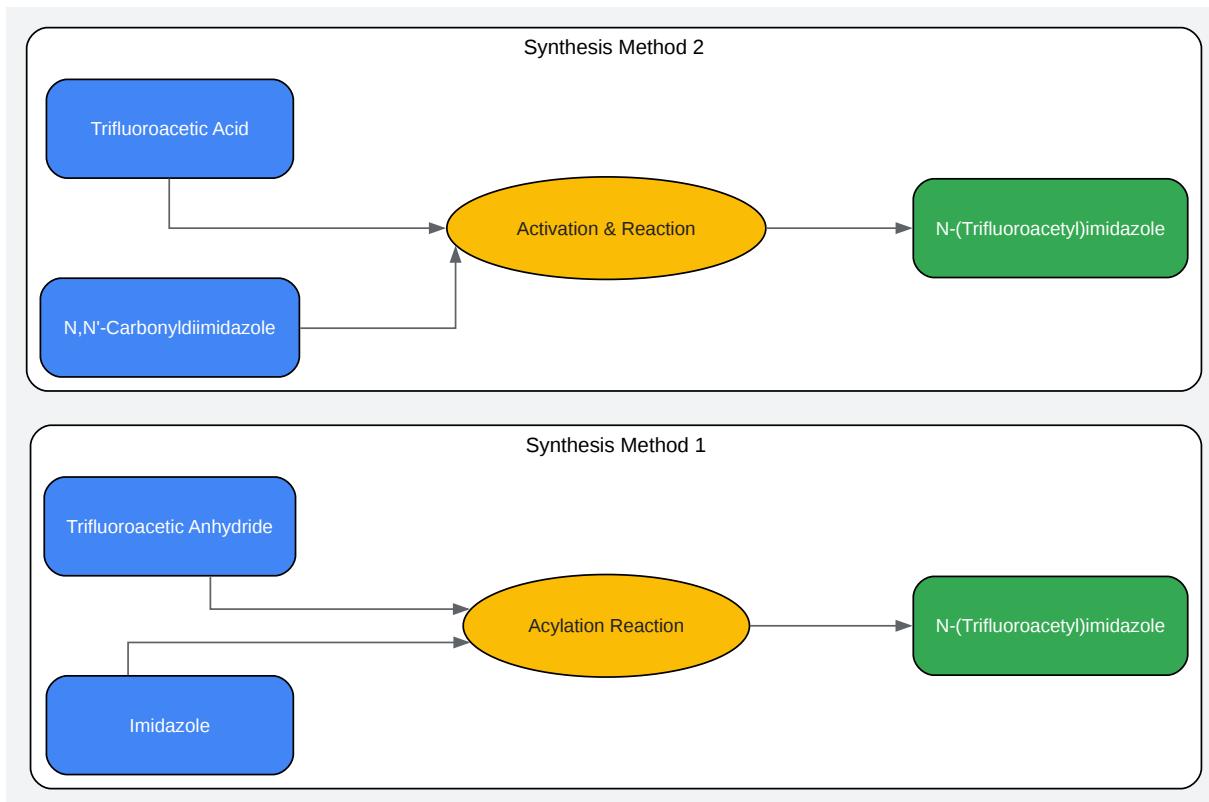
Experimental Protocols

Synthesis of N-(Trifluoroacetyl)imidazole

Two common methods for the synthesis of N-(Trifluoroacetyl)imidazole are outlined below.

Method 1: From Imidazole and Trifluoroacetic Anhydride[6]

This method involves the direct acylation of imidazole with trifluoroacetic anhydride.


- Materials:
 - Imidazole (25.8 g)
 - Trifluoroacetic Anhydride (39.9 g)

- Dry Tetrahydrofuran (THF) (170 mL)
- Procedure:
 - Dissolve imidazole in 120 mL of dried THF.
 - With cooling, add a solution of trifluoroacetic anhydride in 50 mL of dried THF dropwise to the imidazole solution.
 - After the addition is complete, filter the reaction mixture.
 - Remove the solvent from the filtrate under reduced pressure.
 - Distill the residue to obtain N-(Trifluoroacetyl)imidazole (yield: 24.8 g).

Method 2: From N,N'-Carbonyldiimidazole and Trifluoroacetic Acid[6]

This alternative route utilizes N,N'-Carbonyldiimidazole as a starting material.

- Materials:
 - N,N'-Carbonyldiimidazole (20.5 g)
 - Trifluoroacetic Acid (28.8 g)
 - Dry Tetrahydrofuran (THF) (180 mL)
- Procedure:
 - Dissolve N,N'-Carbonyldiimidazole in 100 mL of dry THF.
 - Add a solution of trifluoroacetic acid in 80 mL of dry THF dropwise to the N,N'-Carbonyldiimidazole solution.
 - Cool the resulting solution for several hours.
 - Remove the solvent under reduced pressure.
 - Distill the filtrate to yield N-(Trifluoroacetyl)imidazole (yield: 14.4 g).

[Click to download full resolution via product page](#)

Synthetic routes to N-(Trifluoroacetyl)imidazole.

Determination of Physical Properties

The following are general experimental protocols for determining the key physical properties of a liquid organic compound like N-(Trifluoroacetyl)imidazole.

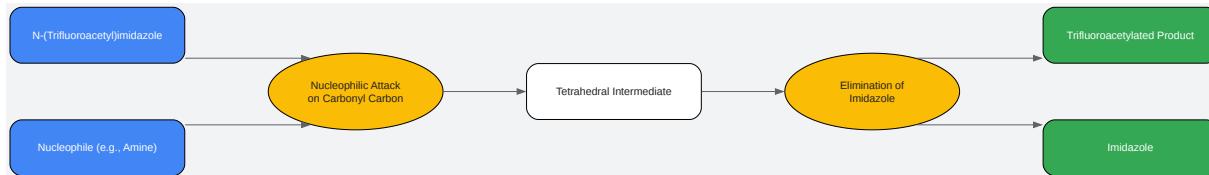
Boiling Point Determination (Capillary Method)

- Apparatus:
 - Small test tube
 - Capillary tube (sealed at one end)
 - Thermometer
 - Heating bath (e.g., oil bath)
 - Clamps and stand
- Procedure:
 - Place a small amount of N-(Trifluoroacetyl)imidazole into the small test tube.
 - Invert the capillary tube (sealed end up) and place it in the test tube.
 - Attach the test tube to the thermometer and immerse them in the heating bath.
 - Heat the bath slowly.
 - Observe for a steady stream of bubbles emerging from the open end of the capillary tube.
 - Remove the heat and allow the apparatus to cool.
 - The temperature at which the liquid begins to enter the capillary tube is the boiling point.

Density Determination

- Apparatus:
 - Pycnometer or a volumetric flask
 - Analytical balance
- Procedure:
 - Weigh a clean, dry pycnometer (W1).

- Fill the pycnometer with N-(Trifluoroacetyl)imidazole and weigh it again (W2).
- The mass of the liquid is (W2 - W1).
- The volume of the liquid is the known volume of the pycnometer.
- Density is calculated as mass/volume.


Refractive Index Determination

- Apparatus:
 - Abbe refractometer
- Procedure:
 - Calibrate the refractometer using a standard liquid with a known refractive index.
 - Place a few drops of N-(Trifluoroacetyl)imidazole onto the prism of the refractometer.
 - Close the prism and allow the temperature to stabilize (typically 20°C).
 - Adjust the instrument to bring the dividing line between the light and dark fields into focus at the crosshairs.
 - Read the refractive index from the scale.

Chemical Reactivity and Applications

N-(Trifluoroacetyl)imidazole is a potent acylating agent, primarily used to introduce the trifluoroacetyl group ($-\text{COCF}_3$) onto nucleophilic substrates such as amines, alcohols, and phenols.^[1] This derivatization is particularly useful in gas chromatography (GC) as it increases the volatility of polar compounds.

The reaction mechanism involves the nucleophilic attack of the substrate (e.g., an amine) on the electrophilic carbonyl carbon of the trifluoroacetyl group. The imidazole ring is an excellent leaving group, facilitating the transfer of the trifluoroacetyl moiety.^[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. davjalandhar.com [davjalandhar.com]
- 6. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- To cite this document: BenchChem. [N-(Trifluoroacetyl)imidazole: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074255#physical-properties-of-n-trifluoroacetyl-imidazole\]](https://www.benchchem.com/product/b074255#physical-properties-of-n-trifluoroacetyl-imidazole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com